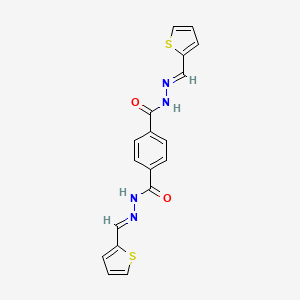

N'~1~,N'~4~-bis(2-thienylmethylene)terephthalohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

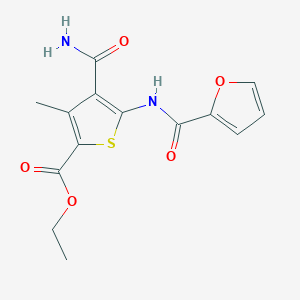

Synthesis Analysis

The synthesis of derivatives from terephthalic dihydrazide involves a multistep reaction sequence, leading to compounds like 1,4-bis(6-(substituted phenyl)-[1,2,4]-triazolo[3,4-b]-1,3,4-thiadiazoles and 4-bis(substituted phenyl)-4-thiazolidinone derivatives. These derivatives exhibit potential antibacterial activities against various bacteria and fungi strains, highlighting their significance in medicinal chemistry (Palekar, Damle, & Shukla, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as those involving terephthalate and thiophene derivatives, has been characterized through X-ray crystallography and other spectroscopic methods. These analyses provide insights into the geometry, bonding, and electronic properties critical for their applications in material science and electronics (Xanthopoulos et al., 1993).

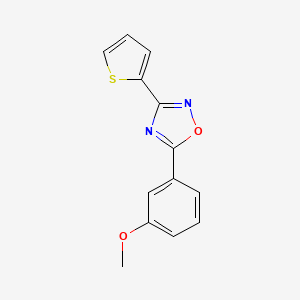

Chemical Reactions and Properties

The chemical reactivity of N'1,N'4-bis(2-thienylmethylene)terephthalohydrazide derivatives enables the formation of a variety of compounds through reactions with different reagents. These reactions include cyclizations, substitutions, and polymerizations, leading to materials with desirable properties such as electrochromicity and thermal stability, which are useful in electronics and materials science (Sotzing, Reynolds, & Steel, 1996).

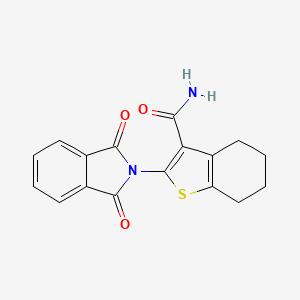

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and electrochromic behavior, of derivatives of N'1,N'4-bis(2-thienylmethylene)terephthalohydrazide, are influenced by their molecular structure. These properties are essential for their application in creating advanced materials for electronics and photonics. For instance, polymers derived from related monomers exhibit low redox switching potentials and are stable in their conducting state, making them suitable for electrochromic devices (Cimrová, Kmínek, Pavlačková, & Výprachtický, 2011).

Chemical Properties Analysis

The chemical properties of N'1,N'4-bis(2-thienylmethylene)terephthalohydrazide derivatives, such as reactivity towards various reagents, enable the synthesis of a wide range of compounds with potential antibacterial, electrochromic, and material applications. These derivatives' chemical versatility is key to their use in developing new materials and drugs with specific functionalities (Li et al., 2009).

Applications De Recherche Scientifique

Antibacterial Activity and Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide, which showed potential antibacterial activity. This indicates the significance of such compounds in developing new antibacterial agents (Palekar, Damle, & Shukla, 2009). Furthermore, the synthesis of Schiff's bases AS1 and AS2 through condensation reactions has been explored, with their structures characterized by various techniques. These bases demonstrated anti-microbial potential, highlighting their relevance in medical and pharmaceutical research (Zayed & Zayed, 2015).

Electrochromic Conducting Polymers

Electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, related to the thiophene-based structures , has been investigated for producing electrochromic conducting polymers. These polymers exhibit low redox switching potentials and high stability in the conducting state, suggesting their utility in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).

Polymer Solar Cells

In the field of renewable energy, the use of indene-C60 bisadduct as an electron-cascade acceptor material in ternary blend polymer solar cells has been reported. This approach has resulted in devices with enhanced power conversion efficiency, indicating the potential of such molecular structures in improving the performance of organic photovoltaics (Cheng, Li, & Zhan, 2014).

Extraction and Separation Technologies

Research has also focused on the solvent extraction of various metal ions using bis(1-phenyl-3-methyl-4-acylpyrazol-5-one) derivatives. These studies have shed light on the efficiency of such compounds in the extraction and separation processes, which are crucial in analytical chemistry, recycling, and environmental cleanup (Takeishi et al., 2001).

Covalent Organic Frameworks

The creation of covalent organic frameworks (COFs) using hydrazone linkages presents another application avenue. Such COFs, derived from terephthalohydrazide, are highly crystalline, chemically and thermally stable, and possess permanent porosity, making them suitable for gas storage, separation, and catalysis applications (Uribe-Romo et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

1-N,4-N-bis[(E)-thiophen-2-ylmethylideneamino]benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S2/c23-17(21-19-11-15-3-1-9-25-15)13-5-7-14(8-6-13)18(24)22-20-12-16-4-2-10-26-16/h1-12H,(H,21,23)(H,22,24)/b19-11+,20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNRLYBHENCVSA-AYKLPDECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,4-N-bis[(E)-thiophen-2-ylmethylideneamino]benzene-1,4-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)